

Technical Guide: Identification and Control of Valganciclovir Related Compound D

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Compound of Interest

Compound Name: (S,S)-Iso Valganciclovir
Hydrochloride

Cat. No.: B1498563

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Executive Summary

Valganciclovir Hydrochloride is the L-valyl ester prodrug of Ganciclovir, used for the treatment of cytomegalovirus (CMV) retinitis.[1][2] Due to the chiral nature of the valine moiety, enantiomeric purity is a Critical Quality Attribute (CQA).

Related Compound D (USP) is identified as D-Valganciclovir (the D-valyl ester analog). Unlike regioisomers, this impurity possesses identical physical properties to the API in achiral environments, necessitating specific chiral chromatography for detection. This guide provides the definitive structural characterization, mechanism of formation, and validated analytical protocols for its identification.

Chemical Identity & Structural Analysis[3]

Valganciclovir contains two sources of stereoisomerism:

- The Valine Moiety: Fixed as the L-configuration (S) in the API.

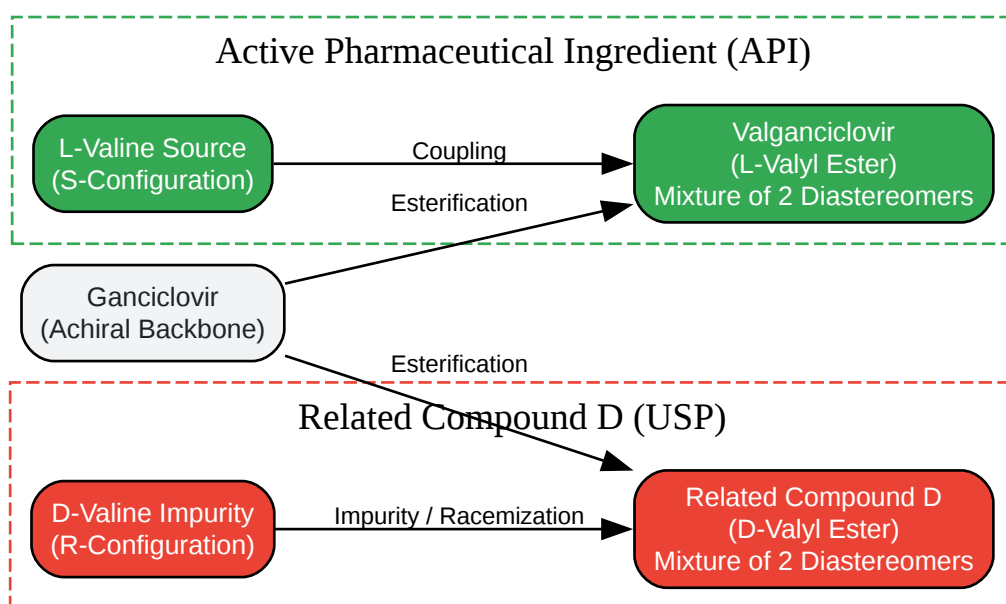
- The Glycerol Side Chain: The esterification of the achiral Ganciclovir creates a new chiral center at the glycerol backbone, resulting in a mixture of two diastereomers (R and S) in a ~1:1 ratio.[3]

Related Compound D is the result of the D-configuration at the valine center. Consequently, it also exists as a pair of diastereomers.[1][2][4]

Attribute	Valganciclovir (API)	Related Compound D (Impurity)
Chemical Name	L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl ester	D-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl ester
CAS Number	175865-59-5 (HCl salt)	1393911-57-3
Stereochemistry	L-Valine (S); Glycerol (R/S mixture)	D-Valine (R); Glycerol (R/S mixture)
Molecular Formula	C ₁₄ H ₂₂ N ₆ O ₅ [2][4][5][6][7][8][9][10] · HCl	C ₁₄ H ₂₂ N ₆ O ₅ [2] · HCl
Molecular Weight	390.83 g/mol	390.83 g/mol

Structural Visualization

The following diagram illustrates the stereochemical relationship between the API and Related Compound D.



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Caption: Stereochemical divergence showing the formation of API (L-form) versus Related Compound D (D-form).

Mechanism of Formation

The presence of Related Compound D arises from two distinct pathways during the synthetic process. Understanding these is vital for root-cause analysis in OOS (Out of Specification) investigations.

Pathway A: Contaminated Starting Material

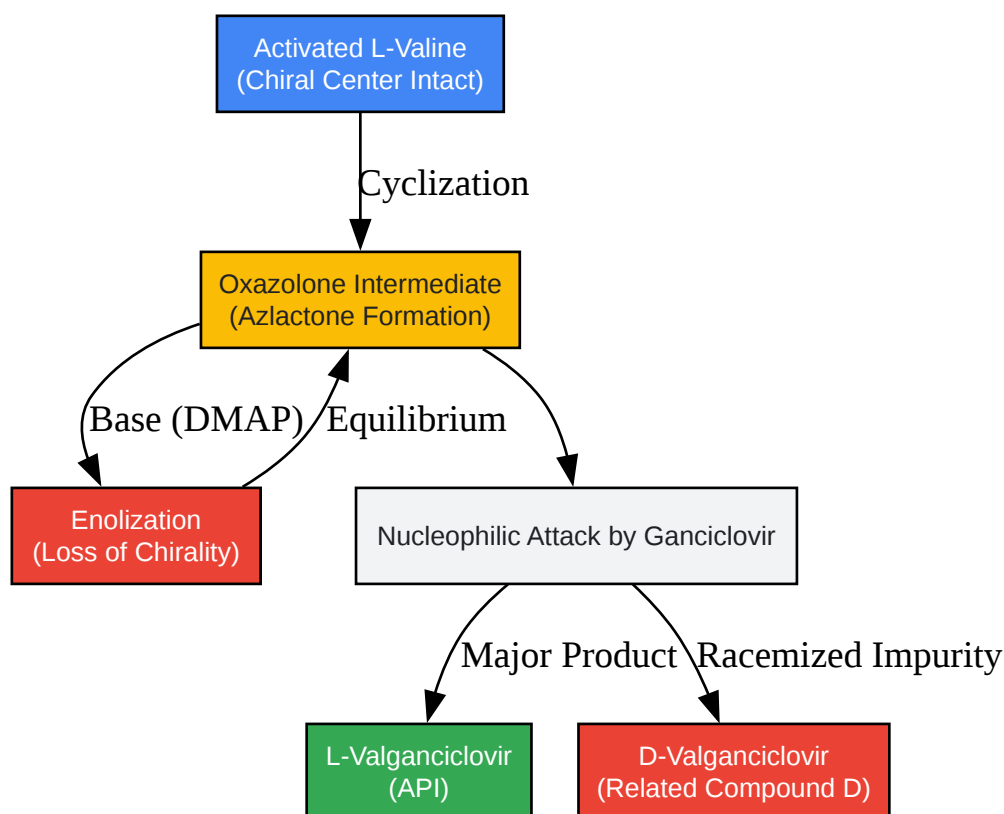
The most direct source is the optical impurity in the starting amino acid.

- Mechanism: If the N-protected L-Valine (e.g., CBZ-L-Valine or BOC-L-Valine) contains traces of the D-isomer, this impurity will carry through the coupling reaction with Ganciclovir.
- Control: Strict specification limits for D-enantiomer content in the starting L-Valine material (typically <0.1%).

Pathway B: Process-Induced Racemization

Even with pure L-Valine, the stereocenter can invert during the activation step of the coupling reaction.

- Mechanism:
 - Activation: The carboxylic acid of L-Valine is activated (e.g., using DCC/DMAP or acid chlorides).
 - Oxazolone Formation: The activated intermediate can cyclize to form an oxazolone (azlactone) intermediate.
 - Enolization: The oxazolone can undergo base-catalyzed enolization, destroying the chiral center.
 - Re-opening: When the Ganciclovir hydroxyl group attacks the oxazolone, it can form either the L- or D-ester.
- Risk Factors: High temperatures, excess base (DMAP), or prolonged reaction times.



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Caption: Mechanism of process-induced racemization via oxazolone intermediate leading to Related Compound D.

Analytical Identification Protocols

Standard Reverse-Phase HPLC (RP-HPLC) using C18 columns can separate the two diastereomers of Valganciclovir but cannot separate Related Compound D from the API, as enantiomers have identical retention times on achiral stationary phases.

Mandatory Technique: Chiral HPLC.[11]

Protocol 1: USP Chiral HPLC Method (Gold Standard)

This method is compliant with USP <621> and the Valganciclovir Hydrochloride monograph for "Enantiomeric Purity".

Reagents & Conditions:

- Column: USP Packing L66 (4.0 mm x 15 cm).[12]
 - Note: L66 is typically (S,S)-N,N'-Bis(3,5-dinitrobenzoyl)-1,2-diaminocyclohexane covalently bonded to silica.
- Mobile Phase: Aqueous Perchloric Acid Solution.[12]
 - Preparation: Dissolve 16.2 g of Perchloric Acid in 1000 mL of water.[12] Filter (0.5 µm) and degas.
- Flow Rate: 0.8 mL/min.[12]
- Detection: UV @ 254 nm.[11][13]
- Temperature: Ambient.

Procedure:

- System Suitability Solution: Dissolve 5 mg of USP Valganciclovir HCl RS and 0.5 mg of USP D-Valganciclovir RS in 0.001 N HCl (25 mL).
- Test Solution: 0.2 mg/mL of sample in 0.001 N HCl.
- Injection Volume: 20 μ L.

Interpretation of Results: The chromatogram will display four distinct peaks (or two pairs of peaks) in the following order (typical elution):

- Group 1: D-Valine Ester Pair (Related Compound D Diastereomers).
- Group 2: L-Valine Ester Pair (Valganciclovir API Diastereomers).

Acceptance Criteria:

- Resolution (R): NLT 3.5 between the second peak of the D-valine pair and the first peak of the L-valine pair.
- Limit: Related Compound D NMT 1.5% (or as per specific specification).

Protocol 2: LC-MS Identification (Confirmatory)

While LC-MS cannot separate enantiomers without a chiral column, it is used to confirm that the impurity has the same mass as the API (m/z 355.4 for $[M+H]^+$), ruling out other impurities like chemically distinct regioisomers.

- Mass Spec Mode: Positive ESI.
- Parent Ion: 355.4 Da.
- Daughter Ions (MS/MS): 255.1 (Ganciclovir fragment), 72.1 (Valine fragment).
- Note: Both API and Related Compound D will show identical fragmentation patterns. This confirms the isomer status when coupled with chiral retention time data.

Summary of Impurity Profile

To ensure accurate identification, Related Compound D must be distinguished from other common impurities.

Impurity Name	Chemical Identity	Relative Retention Time (RRT)*	Detection Method
Valganciclovir	L-Valyl ester (API)	1.00	RP-HPLC / Chiral
Related Compound A	Bis-valyl ester of Ganciclovir	~1.2 - 1.5	RP-HPLC
Related Compound B	N-7 Regioisomer	~0.8 - 0.9	RP-HPLC
Related Compound D	D-Valyl ester (Enantiomer)	Distinct on Chiral Column	Chiral HPLC
Ganciclovir	Hydrolysis Product	~0.4 - 0.5	RP-HPLC

*RRT values are approximate for standard C18 methods; RC D co-elutes with API on C18.

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